methyl 2-((4-(4-fluorophenyl)-5-((furan-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate

Description

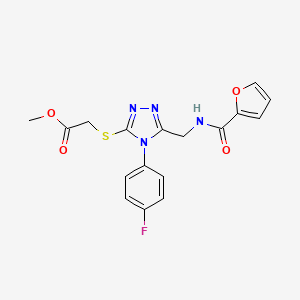

Methyl 2-((4-(4-fluorophenyl)-5-((furan-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with:

- A 4-fluorophenyl group at position 4,

- A furan-2-carboxamidomethyl moiety at position 5,

- A thioacetate ester at position 2.

This compound belongs to a class of triazole derivatives known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. The structural complexity of this molecule allows for unique interactions with biological targets, particularly enzymes involved in microbial or fungal pathways .

Properties

IUPAC Name |

methyl 2-[[4-(4-fluorophenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN4O4S/c1-25-15(23)10-27-17-21-20-14(9-19-16(24)13-3-2-8-26-13)22(17)12-6-4-11(18)5-7-12/h2-8H,9-10H2,1H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEEDXTWPOCGUJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)F)CNC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-((4-(4-fluorophenyl)-5-((furan-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms, effects on various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its structural components:

- Fluorophenyl Group : Contributes to lipophilicity and potential interactions with biological targets.

- Furan Ring : Known for its biological activity and ability to participate in various chemical reactions.

- Triazole Moiety : Often associated with antifungal and anticancer properties.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity :

- Antimicrobial Properties :

- Anticancer Activity :

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antifungal | Effective against Candida species | |

| Anticancer | Inhibition of cell proliferation in various cancers | |

| Enzyme Inhibition | Inhibits carbonic anhydrase |

Case Study 1: Antifungal Activity

A study demonstrated that derivatives similar to this compound exhibited significant antifungal activity against multiple strains of Candida. The minimum inhibitory concentration (MIC) values were comparable to established antifungal agents, indicating its potential as a therapeutic agent .

Case Study 2: Anticancer Properties

In vitro studies have shown that compounds with similar structures can effectively inhibit the growth of breast cancer cells (MCF-7) and liver cancer cells (HepG2). The IC50 values for these compounds were reported at concentrations that suggest strong anti-proliferative effects . This positions this compound as a candidate for further development in cancer therapeutics.

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs and their differences are summarized below:

Key Observations :

- Thioacetate esters (as in the target compound) are more hydrolytically stable than thiol (-SH) groups (e.g., ), which could influence bioavailability .

- Integration of thiadiazole (as in ) introduces additional hydrogen-bonding sites, increasing target affinity but possibly reducing solubility.

Antimicrobial Activity:

- Compounds with thiophene (e.g., ) showed moderate antimicrobial activity against S. aureus and E. coli, while furan derivatives (e.g., ) may exhibit enhanced activity due to increased electron-withdrawing effects.

Tautomerism and Stability:

- confirms that triazole-thione derivatives exist in equilibrium with thiol tautomers, affecting reactivity. The target compound’s thioacetate ester likely stabilizes the thione form, reducing tautomeric variability .

Solubility and Bioavailability:

- Derivatives with sodium salts (e.g., ) address this but may compromise metabolic stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.